1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine
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Overview
Description
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a chromeno-thiazole core, a methoxyphenyl group, and a pyrazolylamine moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methoxyphenyl Group: This step might involve a substitution reaction where a methoxyphenyl halide reacts with a nucleophilic site on the chromeno-thiazole core.
Formation of the Pyrazolylamine Moiety: This can be synthesized through a condensation reaction involving hydrazine and an appropriate diketone or ketoester, followed by amination.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-phenyl-1H-pyrazol-5-ylamine: Lacks the methoxy group, which might affect its chemical reactivity and biological activity.
1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-hydroxyphenyl)-1H-pyrazol-5-ylamine: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in 1-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)-1H-pyrazol-5-ylamine might confer unique properties such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-methoxyphenyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c1-25-13-8-6-12(7-9-13)15-10-22-24(19(15)21)20-23-18-14-4-2-3-5-16(14)26-11-17(18)27-20/h2-10H,11,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKOBJHWLWATBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(N=C2)C3=NC4=C(S3)COC5=CC=CC=C54)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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